molecular formula C15H15N5O2 B6718312 N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-phenylethyl]-1H-pyrazole-4-carboxamide

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-phenylethyl]-1H-pyrazole-4-carboxamide

Cat. No.: B6718312
M. Wt: 297.31 g/mol
InChI Key: JLSTVHJCZOZTFT-UHFFFAOYSA-N
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Description

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-phenylethyl]-1H-pyrazole-4-carboxamide is a compound that features a 1,2,4-oxadiazole ring, a pyrazole ring, and a phenylethyl group. The 1,2,4-oxadiazole ring is known for its bioisosteric properties and a wide spectrum of biological activities, making it a valuable framework in drug development . The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Properties

IUPAC Name

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-phenylethyl]-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-10-18-14(22-20-10)7-13(11-5-3-2-4-6-11)19-15(21)12-8-16-17-9-12/h2-6,8-9,13H,7H2,1H3,(H,16,17)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSTVHJCZOZTFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC(C2=CC=CC=C2)NC(=O)C3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of benzaldehyde with malonic acid in the presence of piperidine to form cinnamic acid, which is then reacted with amidoxime using carbonyl diimidazole (CDI) in toluene to obtain the 1,2,4-oxadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-phenylethyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole or pyrazole rings.

    Substitution: The phenylethyl group can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield a variety of functionalized derivatives.

Scientific Research Applications

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-phenylethyl]-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-phenylethyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, inhibiting their activity and leading to therapeutic effects. For example, it has been shown to exhibit affinity for metabotropic glutamate receptors, which are involved in neurological processes .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.

    Pyrazole Derivatives: Compounds with a pyrazole ring are also known for their bioactivity and are used in various therapeutic applications.

    Phenylethyl Derivatives: These compounds have a phenylethyl group and are studied for their pharmacological properties.

Uniqueness

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-phenylethyl]-1H-pyrazole-4-carboxamide is unique due to the combination of the 1,2,4-oxadiazole and pyrazole rings with the phenylethyl group. This unique structure allows it to interact with multiple biological targets, making it a versatile compound in drug development and other scientific research applications.

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